[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate;hydrochloride
Description
This compound, identified as LX-7101 Hydrochloride (), features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system structurally analogous to purine nucleosides. The molecule incorporates a 4-(aminomethyl)piperidine-4-carbonyl group linked to a phenyl ring bearing an N,N-dimethylcarbamate moiety. The hydrochloride salt enhances water solubility, a critical factor for bioavailability. Pyrrolo[2,3-d]pyrimidine derivatives are known for their biological relevance, including kinase inhibition and antibiotic activity ().
Properties
CAS No. |
1374644-80-0 |
|---|---|
Molecular Formula |
C23H30ClN7O3 |
Molecular Weight |
488.0 g/mol |
IUPAC Name |
[3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C23H29N7O3.ClH/c1-15-12-25-19-18(15)20(27-14-26-19)30-9-7-23(13-24,8-10-30)21(31)28-16-5-4-6-17(11-16)33-22(32)29(2)3;/h4-6,11-12,14H,7-10,13,24H2,1-3H3,(H,28,31)(H,25,26,27);1H |
InChI Key |
ZQRGQMCNRINKRN-UHFFFAOYSA-N |
SMILES |
CC1=CNC2=C1C(=NC=N2)N3CCC(CC3)(CN)C(=O)NC4=CC(=CC=C4)OC(=O)N(C)C.Cl |
Canonical SMILES |
CC1=CNC2=C1C(=NC=N2)N3CCC(CC3)(CN)C(=O)NC4=CC(=CC=C4)OC(=O)N(C)C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LX-7101 hydrochloride |
Origin of Product |
United States |
Preparation Methods
The synthesis of LX7101 hydrochloride involves several steps under controlled conditions. One of the synthetic routes includes the reaction of 3-aminophenyl-N,N-dimethylcarbamate with triphosgene in anhydrous tetrahydrofuran at 0°C, followed by the addition of (S)-5-methyl-4-(3-methylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine . The reaction is quenched with methanol, and the product is purified using flash column chromatography .
Chemical Reactions Analysis
LX7101 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amine and carbamate groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Investigations
LX-7101 has been under investigation in clinical trials for its efficacy in treating primary open-angle glaucoma and ocular hypertension . The compound functions as an inhibitor of specific enzymes involved in the regulation of intraocular pressure. Clinical trial NCT01528111 evaluated its safety, tolerability, and efficacy, indicating promising results in lowering intraocular pressure compared to placebo treatments .
Chemical Synthesis and Derivatives
Research into the synthesis of LX-7101 has revealed various synthetic pathways that yield high purity and yield. The compound can be synthesized through multi-step reactions involving key intermediates derived from pyrrolo[2,3-d]pyrimidine structures. These synthetic approaches are crucial for developing related compounds with optimized pharmacological profiles .
Potential in Cancer Therapy
Emerging studies suggest that LX-7101 and its derivatives may possess anticancer properties due to their ability to inhibit tumor growth through modulation of cellular signaling pathways. The compound's structure allows it to interact with various biological targets, potentially leading to the development of novel cancer therapeutics .
Data Tables
| Trial ID | Condition | Phase | Status |
|---|---|---|---|
| NCT01528111 | Primary Open-Angle Glaucoma | Phase II | Completed |
Case Study 1: Clinical Efficacy in Glaucoma
In a clinical trial involving patients with primary open-angle glaucoma, LX-7101 was administered over a period of several weeks. Results indicated a statistically significant reduction in intraocular pressure compared to baseline measurements and placebo controls. The trial highlighted the compound's potential as a therapeutic agent for managing chronic ocular conditions.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of LX-7101 revealed that variations in reaction conditions could significantly affect yield and purity. A study employing different solvents and catalysts demonstrated that using dimethylformamide as a solvent improved the overall efficiency of the synthesis process while maintaining high product quality.
Mechanism of Action
LX7101 hydrochloride exerts its effects by inhibiting LIM kinase 1 and 2, and Rho-associated kinase 1 and 2. These kinases play crucial roles in regulating the actin cytoskeleton, which affects cell shape, motility, and division . By inhibiting these kinases, LX7101 hydrochloride reduces intraocular pressure, making it a promising candidate for treating glaucoma .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities
All compared compounds share the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a key pharmacophore enabling interactions with enzymatic targets such as kinases (). Substitutions on the piperidine or adjacent groups modulate physicochemical properties and target selectivity.
Key Analogs and Differentiation
N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride ()
- Structure: Methylated piperidine at the 3R,4R positions; lacks the carbamate and aminomethyl groups.
- Properties : Water-soluble hydrochloride salt; basic character due to the amine group.
- Differentiation : Simpler substitution pattern may reduce steric hindrance but limit metabolic stability compared to LX-7101’s carbamate group.
(3R)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine ()
- Structure : Unmodified piperidine with an amine at the 3R position.
- Properties : Formula C₁₁H₁₅N₅; smaller molecular weight (267.76 g/mol) vs. LX-7101.
- Differentiation: Absence of aminomethyl and carbamate groups likely reduces lipophilicity and target affinity compared to LX-7101.
AZD5363 ()
- Structure : Piperidine-4-carboxamide linked to a chlorophenyl and hydroxypropyl group.
- Application : Clinical kinase inhibitor (AKT).
- Differentiation : Bulky chlorophenyl substituent enhances target specificity but may reduce solubility relative to LX-7101’s carbamate.
1-(((5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)methyl)cyclobutan-1-ol ()
Comparative Analysis Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight | Solubility | Pharmacological Inference |
|---|---|---|---|---|---|
| LX-7101 Hydrochloride | Pyrrolo[2,3-d]pyrimidine | 4-(Aminomethyl)piperidine-4-carbonyl; phenyl N,N-dimethylcarbamate | ~550 g/mol* | High (HCl salt) | Enhanced stability, kinase inhibition potential |
| N-Methyl-N-[(3R,4R)-4-methyl... | Pyrrolo[2,3-d]pyrimidine | Methylated piperidine (3R,4R) | ~350 g/mol | Moderate | Potential CNS activity |
| AZD5363 | Pyrrolo[2,3-d]pyrimidine | Piperidine-4-carboxamide; chlorophenyl, hydroxypropyl | 465.92 g/mol | Moderate | AKT inhibitor |
| (3R)-1-(Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine | Pyrrolo[2,3-d]pyrimidine | Piperidin-3-amine | 267.76 g/mol | Low | Base structure for further derivatization |
*Estimated based on structural similarity.
Discussion of Substituent Impact
- N,N-Dimethylcarbamate (LX-7101): Enhances metabolic stability by resisting esterase cleavage compared to ester groups (e.g., ’s cyclobutanol) .
- Chlorophenyl (AZD5363) : Increases hydrophobicity, favoring membrane penetration but reducing aqueous solubility .
Biological Activity
The compound 3-[[4-(aminomethyl)-1-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]phenyl] N,N-dimethylcarbamate; hydrochloride (CAS No. 1192189-69-7) is a complex organic molecule with significant biological activity. It has garnered attention due to its potential as a therapeutic agent, particularly in the context of cancer treatment and other diseases influenced by kinase signaling pathways. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure and Characteristics
- Molecular Formula : C23H29N7O3
- Molecular Weight : 451.52 g/mol
- Solubility : Insoluble in water, ethanol, and DMSO
- Storage Conditions : Recommended storage at -20°C in a dark place
| Property | Value |
|---|---|
| CAS Number | 1192189-69-7 |
| Molecular Weight | 451.52 g/mol |
| Density | 1.327±0.06 g/cm³ (predicted) |
| pKa | 13.96±0.70 (predicted) |
| Color | White to off-white |
The compound functions primarily as a dual inhibitor of Rho-associated protein kinase (ROCK) and LIM kinases (LIMK) . These kinases play crucial roles in regulating cytoskeletal dynamics and cell signaling pathways associated with growth and survival, particularly in cancer cells.
- ROCK Inhibition : ROCK is involved in various cellular processes including smooth muscle contraction, cell migration, and proliferation. Inhibition of ROCK can lead to relaxation of the trabecular meshwork, potentially lowering intraocular pressure, which is beneficial in glaucoma treatment.
- LIMK Inhibition : LIMK regulates actin dynamics by phosphorylating cofilin, a protein that depolymerizes actin filaments. By inhibiting LIMK, the compound can alter cytoskeletal structures, affecting cell motility and proliferation.
Antitumor Activity
Research has demonstrated that the compound exhibits significant antitumor effects by modulating key signaling pathways:
- In Vivo Studies : In studies involving human tumor xenografts in nude mice, the compound showed strong inhibition of tumor growth at well-tolerated doses. Biomarkers associated with PKB/Akt signaling were effectively modulated, indicating its potential as an antitumor agent .
Anti-inflammatory Effects
Recent investigations into related pyrimidine derivatives have highlighted their anti-inflammatory properties, which may extend to this compound:
- Mechanism : Pyrimidines have been shown to inhibit the expression and activity of key inflammatory mediators such as COX enzymes and nitric oxide synthase (iNOS). This suggests that similar mechanisms could be at play with our target compound .
Table 2: Biological Activities Summary
| Activity Type | Effect/Outcome |
|---|---|
| ROCK Inhibition | Lowers intraocular pressure |
| LIMK Inhibition | Alters cytoskeletal dynamics |
| Antitumor Activity | Inhibits growth of tumor xenografts |
| Anti-inflammatory | Potential inhibition of COX enzymes |
Case Study 1: Antitumor Efficacy
In a study published by Harrison et al., the efficacy of the compound was evaluated in mice bearing human tumor xenografts. The results indicated a marked reduction in tumor size compared to control groups, supporting its role as a promising anticancer agent .
Case Study 2: Glaucoma Treatment Potential
Research focusing on glaucoma treatment demonstrated that dual inhibition of ROCK and LIMK could effectively reduce intraocular pressure in animal models. The compound's ability to relax the trabecular meshwork was highlighted as a significant therapeutic mechanism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
